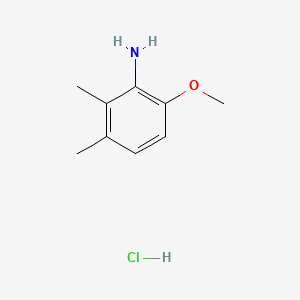
6-Methoxy-2,3-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the benzene ring, along with an aniline group (-NH₂) that is protonated to form the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,3-dimethylanisole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Formation of Hydrochloride Salt: The resulting 6-methoxy-2,3-dimethylaniline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 6-Methoxy-2,3-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
科学的研究の応用
6-Methoxy-2,3-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its aromatic amine structure.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 6-Methoxy-2,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The protonated aniline group can form hydrogen bonds and ionic interactions with target molecules, affecting their activity and function.
類似化合物との比較
2,6-Dimethylaniline: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
3-Methoxy-2,6-dimethylaniline: Similar but with different positions of the methoxy and methyl groups, leading to different chemical properties.
2,3-Dimethylanisole: Lacks the aniline group, making it less reactive in certain types of reactions.
Uniqueness: 6-Methoxy-2,3-dimethylaniline hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the protonated aniline, makes it a versatile compound for various applications.
特性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC名 |
6-methoxy-2,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-5-8(11-3)9(10)7(6)2;/h4-5H,10H2,1-3H3;1H |
InChIキー |
URGRTKFOEUNGNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















